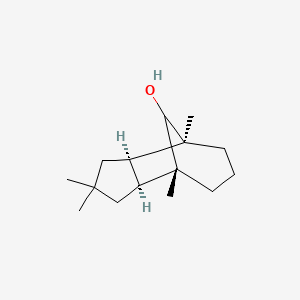
alpha-Caryophyllene alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Caryophyllene alcohol, also known as 11-apollanol, belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group. Alpha-Caryophyllene alcohol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Alpha-caryophyllene alcohol is primarily located in the membrane (predicted from logP). Alpha-Caryophyllene alcohol is an earthy, spicy, and woody tasting compound that can be found in allspice and pepper (spice). This makes Alpha-caryophyllene alcohol a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
1. Neuroprotective Effects
Alpha-caryophyllene alcohol, a major component of various plant essential oils, has shown potential as a neuroprotective agent. Studies suggest it plays a protective role in disorders related to the nervous system, such as pain, anxiety, spasm, convulsion, depression, alcoholism, and Alzheimer's disease. It exhibits local anesthetic-like activity and acts as an immunomodulatory agent, primarily interacting with cannabinoid receptors, especially CB2R (Machado et al., 2018).
2. Potential in Cancer Therapy
Research has identified the role of alpha-caryophyllene alcohol in cancer treatment. It has been found to potentiate the anticancer activity of other compounds like alpha-humulene, isocaryophyllene, and paclitaxel. This synergistic effect enhances the efficacy of these compounds in inhibiting the growth of various human tumor cell lines (Legault & Pichette, 2007).
3. Anti-Inflammatory Properties
Alpha-caryophyllene alcohol demonstrates significant anti-inflammatory properties. Studies on animal models have shown that it can effectively reduce inflammation and has been compared favorably with anti-inflammatory drugs like dexamethasone. This suggests its potential application in the management and treatment of inflammatory diseases (Fernandes et al., 2007).
4. Wound Healing Capabilities
Beta-caryophyllene, closely related to alpha-caryophyllene alcohol, has been found to enhance wound healing through multiple pathways. It increases re-epithelialization in cutaneous wounds, potentially by promoting cell proliferation and migration. The compound shows promise in improving wound healing, with effects influenced by factors like sex differences (Koyama et al., 2019).
5. Antioxidant and Antimicrobial Properties
Alpha-caryophyllene alcohol exhibits strong antioxidant effects and has shown selective antibacterial and antifungal activities. Its ability to inhibit the growth of specific pathogenic bacterial and fungal strains makes it a candidate for antimicrobial therapies. Additionally, its antioxidant properties could be beneficial in various health applications (Dahham et al., 2015).
Propiedades
Número CAS |
4586-22-5 |
|---|---|
Nombre del producto |
alpha-Caryophyllene alcohol |
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
1,4,4,7-tetramethyltricyclo[5.3.1.02,6]undecan-11-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)8-10-11(9-13)15(4)7-5-6-14(10,3)12(15)16/h10-12,16H,5-9H2,1-4H3 |
Clave InChI |
MJYUBUQHKCAJQR-UHFFFAOYSA-N |
SMILES isomérico |
C[C@@]12CCC[C@@](C1O)([C@@H]3[C@H]2CC(C3)(C)C)C |
SMILES |
CC1(CC2C(C1)C3(CCCC2(C3O)C)C)C |
SMILES canónico |
CC1(CC2C(C1)C3(CCCC2(C3O)C)C)C |
Apariencia |
Solid powder |
melting_point |
Mp 118.5-119.5 ° 118.5-119.5°C |
Otros números CAS |
28296-94-8 4586-22-5 |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
alpha-Caryophyllene alcohol; 11-Apollanol; Caryophyllene alcohol. Caryophyllenol; Caryophyllenol ex clove leaf oil. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid](/img/structure/B1665178.png)
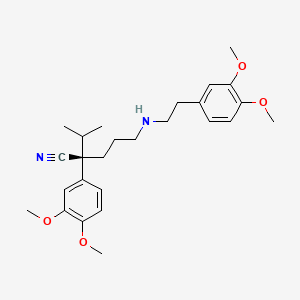
![(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl-pyridin-2-ylmethyl]-1,3-thiazolidine-2-carboxamide](/img/structure/B1665181.png)
![Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate](/img/structure/B1665183.png)
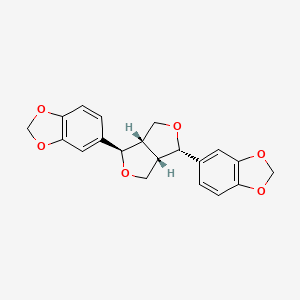
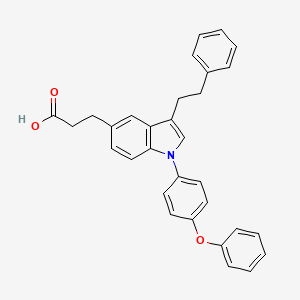
![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)
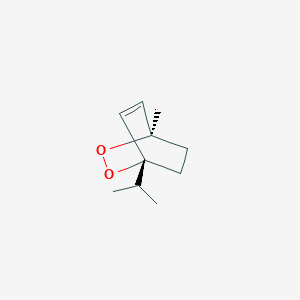
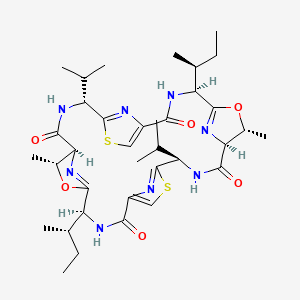
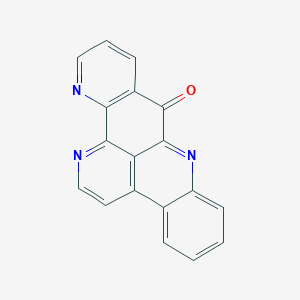
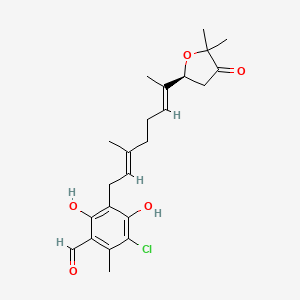
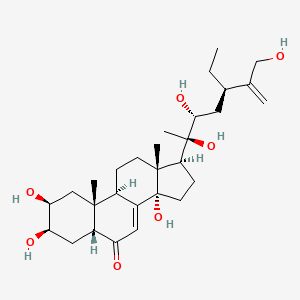
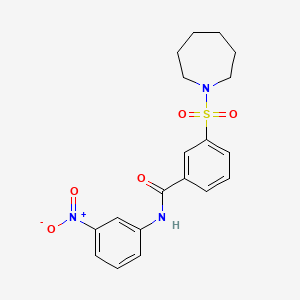
![(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1665200.png)